molecular formula C9H11BrO3 B1266772 3-(4-Bromophenoxy)propane-1,2-diol CAS No. 63834-59-3

3-(4-Bromophenoxy)propane-1,2-diol

Cat. No. B1266772
CAS RN: 63834-59-3
M. Wt: 247.09 g/mol
InChI Key: FZGZDDRZAZBANV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 3-(4-Bromophenoxy)propane-1,2-diol often involves starting materials such as Bisphenol A, undergoing processes like nitration and bromation to achieve high yields. For example, a study on the synthesis and structural characterization of a similar brominated compound utilized these methods, achieving a total yield of 83.1% (H. Yun-chu, 2004). Another approach involves nucleophilic substitution reactions, as demonstrated in the synthesis of 1,3-bis(p-nitrophenoxy)propane, showing the versatility of methods in obtaining bromophenoxy derivatives (M. Rafique et al., 2009).

Molecular Structure Analysis

The molecular structure of related compounds has been extensively analyzed through techniques such as IR, NMR, CNMR, and MS. One study detailed the electronic structure, electric moments, and vibrational analysis of a similar compound, highlighting the importance of theoretical calculations alongside experimental observations to understand the molecular properties (L. Sinha et al., 2011).

Chemical Reactions and Properties

Chemical reactions involving 3-(4-Bromophenoxy)propane-1,2-diol derivatives can include a range of substitution and elimination reactions, demonstrating their reactivity and potential for further chemical modifications. The synthesis of 1,3-Bis[4,4′-(trimellitimido) phenoxy] propane, for example, involves a three-step reaction process, showcasing the compound's chemical versatility (K. Faghihi et al., 2011).

Physical Properties Analysis

The physical properties of bromophenoxy derivatives are crucial for their application potential. Studies often involve the investigation of melting points, solubility, crystal structure, and thermal stability, providing a comprehensive understanding of how these compounds behave under various conditions.

Chemical Properties Analysis

The chemical properties, including reactivity with different reagents, stability under various chemical conditions, and the potential for further functionalization, are central to the utility of 3-(4-Bromophenoxy)propane-1,2-diol and its derivatives. For instance, the crystal structure analysis of 1,4-Bis(p-bromophenoxy) butane offers insights into the compound's arrangement and potential interactions in the solid state, which can influence its chemical properties (Toshihiko Ishikawa et al., 1971).

Scientific Research Applications

  • General Properties

    • 3-(4-Bromophenoxy)propane-1,2-diol has a molecular weight of 247.09 .
    • It is a solid at room temperature .
  • Application in Colloid Science

    • Field: Colloid Science
    • Application: Micellar systems are colloids with significant properties for pharmaceutical and food applications. They can be used to formulate thermodynamically stable mixtures to solubilize hydrophobic food-related substances .
    • Method: When increasing the mass fraction of propane-1,2-diol in binary mixtures, the critical micelle concentration (c.m.c.) values decrease because propane-1,2-diol is a polar solvent, which gives it the ability to form hydrogen bonds, decreasing the cohesivity of water and reducing the dielectric constant of the aqueous phase .
    • Results: With the rising concentration of cosolvent, the equilibrium between cosolvent in bulk solution and in the formed micelles is on the side of micelles, leading to the formation of micelles at a lower concentration with a small change in micellar size .
  • Application in Bio-Based Polyesters

    • Field: Polymer Chemistry
    • Application: Propane-1,2-diol (PG) is used as a diol component in polyurethane (PU) dispersions derived from fatty acid-derived polyester polyols .
    • Method: The specific method of application is not mentioned in the source .
    • Results: The specific results or outcomes are not mentioned in the source .
  • Application in Antifreeze Heat Transfer Fluid

    • Field: Thermodynamics
    • Application: Propane-1,3-diol is used as an antifreeze additive in automotive and solar heat systems .
    • Method: Propane-1,3-diol shows especially favourable values for viscosity in wide ranges of temperatures and dilutions which lowers the needs for pump power and subsequently energy demands on the systems .
    • Results: The specific results or outcomes are not mentioned in the source .
  • Application in Bronopol Production

    • Field: Industrial Chemistry
    • Application: Bronopol is used in consumer products as an effective preservative agent, as well as a wide variety of industrial applications .
    • Method: The specific method of application is not mentioned in the source .
    • Results: The specific results or outcomes are not mentioned in the source .
  • Application in Histamine Release Inhibition

    • Field: Pharmacology
    • Application: 3-(4-Chlorophenoxy)-1,2-propanediol, a similar compound to 3-(4-Bromophenoxy)propane-1,2-diol, is used to inhibit IgE-mediated histamine release .
    • Method: The specific method of application is not mentioned in the source .
    • Results: The specific results or outcomes are not mentioned in the source .
  • Application in Microbial Production

    • Field: Biotechnology
    • Application: 1,2-Propanediol is an important building block as a component used in the manufacture of unsaturated polyester resin, antifreeze, biofuel, nonionic detergent, etc. Commercial production of 1,2-propanediol through microbial biosynthesis is limited by low efficiency .
    • Method: The specific method of application is not mentioned in the source .
    • Results: The specific results or outcomes are not mentioned in the source .
  • Application in Simulation Visualizations

    • Field: Computer Science
    • Application: Programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD, etc can produce impressive simulation visualizations .
    • Method: The specific method of application is not mentioned in the source .
    • Results: The specific results or outcomes are not mentioned in the source .

Safety And Hazards

The compound has a GHS07 pictogram, with the signal word "Warning" . The hazard statements include H302, indicating that it may be harmful if swallowed . Precautionary statements include P264, P270, P301+P312, P330, and P501 .

properties

IUPAC Name

3-(4-bromophenoxy)propane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO3/c10-7-1-3-9(4-2-7)13-6-8(12)5-11/h1-4,8,11-12H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZGZDDRZAZBANV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(CO)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60980455
Record name 3-(4-Bromophenoxy)propane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60980455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Bromophenoxy)propane-1,2-diol

CAS RN

63834-59-3
Record name 3-(4-Bromophenoxy)-1,2-propanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63834-59-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Propanediol, 3-(p-bromophenoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063834593
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(4-Bromophenoxy)propane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60980455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-bromophenoxy)propane-1,2-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.058.622
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
N Bala, SS Chimni, HS Saini, BS Chadha - Journal of Molecular Catalysis B …, 2010 - Elsevier
The phenyl glycidyl ether derivatives have been kinetically resolved with the growing cells of Bacillus alcalophilus MTCC10234 yielding (S)-epoxides with up to >99% ee and (R)-diols …
Number of citations: 32 www.sciencedirect.com
AA Bredikhin, ZA Bredikhina, FS Akhatova… - Tetrahedron …, 2009 - Elsevier
All ortho-substituted Cl, Br, I, and CN phenyl glycerol ethers crystallize as racemic conglomerates, whereas meta- and para-derivatives constitute racemic compounds in the solid state. …
Number of citations: 21 www.sciencedirect.com

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